N-acilcarbazóis
N-Acylcarbazoles are a class of organic compounds characterized by the presence of an acyl group attached to a carbazole moiety. These derivatives exhibit a wide range of chemical and biological properties, making them of significant interest in various fields such as pharmaceuticals, materials science, and natural product chemistry. The inclusion of an acyl group can significantly alter their electronic properties and enhance their solubility, which are critical factors for their application in organic electronics and sensors.
Structurally, N-acylcarbazoles feature a five-membered pyrrole ring fused to a benzene ring, with the nitrogen atom of the pyrrole serving as the attachment point for the acyl group. The presence of these compounds’ characteristic heterocyclic structure results in rich π-conjugation and potential for strong electron-withdrawing or -donating effects, depending on the nature of the substituent.
In pharmaceutical research, N-acylcarbazoles have shown promise as potential therapeutic agents due to their ability to modulate various biological pathways. Their use in materials science is also notable, with applications ranging from photostable dyes and luminescent materials to organic light-emitting diodes (OLEDs) and sensors.
Overall, the versatility of N-acylcarbazoles lies in their structural diversity and tunability through substituent modification, making them valuable tools for both fundamental research and practical applications.

Estrutura | Nome químico | CAS | MF |
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Ethanone,1,1'-(9H-carbazole-2,9-diyl)bis- | 23592-73-6 | C16H13NO2 |
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9H-Carbazole, 9-acetyl-3,6-dichloro- | 33633-88-4 | C14H9Cl2NO |
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9-(Chloroacetyl)-9H-carbazole | 38002-61-8 | C14H10ClNO |
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9H-Carbazole-9-carboxaldehyde, 1,4-dimethyl- | 861207-74-1 | C15H13NO |
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869631-41-4 | C16H15NO3 | |
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9H-Carbazole-9-carboxaldehyde | 39027-95-7 | C13H9NO |
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3-methyl-9H-Carbazole-9-carboxaldehyde | 199741-03-2 | C14H11NO |
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9H-Carbazole, 9-acetyl-3-chloro- | 10336-16-0 | C14H10ClNO |
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92552-65-3 | C15H13NO2 | |
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9-Acetylcarbazole | 574-39-0 | C14H11NO |
Literatura Relacionada
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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